molecular formula C15H26O3 B8740399 ETHYL 2-OXOCYCLODODECANECARBOXYLATE CAS No. 4017-60-1

ETHYL 2-OXOCYCLODODECANECARBOXYLATE

Cat. No.: B8740399
CAS No.: 4017-60-1
M. Wt: 254.36 g/mol
InChI Key: ZFGBLKFUXOMVBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-OXOCYCLODODECANECARBOXYLATE typically involves the esterification of cyclododecanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-OXOCYCLODODECANECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-OXOCYCLODODECANECARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-OXOCYCLODODECANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclododecanecarboxylic acid
  • Cyclododecanol
  • Cyclododecanone

Uniqueness

ETHYL 2-OXOCYCLODODECANECARBOXYLATE is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent acid or alcohol derivatives. This uniqueness makes it valuable in specific applications where the ester functionality is required .

Properties

CAS No.

4017-60-1

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

ethyl 2-oxocyclododecane-1-carboxylate

InChI

InChI=1S/C15H26O3/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14(13)16/h13H,2-12H2,1H3

InChI Key

ZFGBLKFUXOMVBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCCCCCCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The inventors have established a more effective method for producing β-(2-oxocyclododecyl)propionic acid by the following steps: reacting cyclododecanone with diethyl carbonate to give carbethoxycyclododecanone, reacting the carboethoxycyclododecanone with β-propiolactone in a solvent having no alkoxy group, such as benzene, toluene and ethyl ether in the presence of sodium hydride, hydrolyzing the resulting product, and then decarboxylating to give β-(2-oxocyclododecyl)propionic acid in high yield (79% based on the starting cyclododecanone theoretically).
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Synthesis routes and methods II

Procedure details

Cyclododecanone and diethyl carbonate were allowed to react in the presence of a base to give 2-ethoxycarbonylcyclododecanone in 93% yield. Ten grams of the 2-ethoxycarbonylcyclododecanone was dissolved in 40 ml of toluene and the resulting solution was added dropwise into a solution of 2.4 g of sodium hydride (purity 60%) suspended in toluene and kept at 80° C. After the completion of the dropping, the solution thus obtained was stirred for 30 minutes and then the reaction temperature was cooled to room temperature. Thereafter, into the solution was dropped 5.7 g of β-propiolactone and further 25 ml of aqueous sodium hydroxide solution was added, and was refluxed for 4 hour. After the reaction was complete, the aqueous layer of the solution was drawn off and acidified with hydrochloric acid to give 8.5 g of β-(2-oxocyclododecyl)propionic acid as white crystals. The product melts at 101° to 102° C.
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